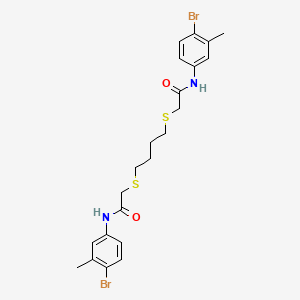![molecular formula C21H16N2O2S B2878711 N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide CAS No. 307510-56-1](/img/structure/B2878711.png)
N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The description of this compound is based on its structural formula .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” are not explicitly mentioned in the available resources. The exact physical and chemical properties of this compound would require further experimental studies .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as Oprea1_692412 or N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide:
Antimicrobial Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide: has shown significant antimicrobial properties. It has been tested against various bacterial strains, including gram-positive and gram-negative bacteria. The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics, especially in the fight against antibiotic-resistant strains .
Anticancer Properties
This compound has demonstrated promising anticancer activity, particularly against breast cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and prevent metastasis. These properties make it a valuable candidate for further research in cancer therapy .
Anti-inflammatory Effects
Research has indicated that N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide possesses anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .
Antioxidant Activity
The compound has been found to exhibit antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders .
Antitubercular Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide: has been studied for its antitubercular properties. It has shown effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound’s ability to inhibit the growth of this pathogen suggests its potential use in developing new treatments for tuberculosis .
Antifungal Properties
The compound has also demonstrated antifungal activity, particularly against Candida species. This makes it a potential candidate for developing antifungal agents to treat fungal infections, which are becoming increasingly common and resistant to existing treatments .
Fluorescent Probes
Due to its chemical structure, N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can be used as a fluorescent probe in biological studies. It can help in imaging and tracking biological processes at the cellular level, providing valuable insights into cellular functions and disease mechanisms .
Drug Development and Repositioning
The compound’s diverse pharmacological activities make it a promising candidate for drug development and repositioning. Its ability to target multiple pathways and diseases suggests that it could be repurposed for various therapeutic applications, enhancing the efficiency of drug discovery processes .
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-14-7-12-18-19(13-14)26-21(22-18)23-20(24)15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJKRZIYMVWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2878628.png)
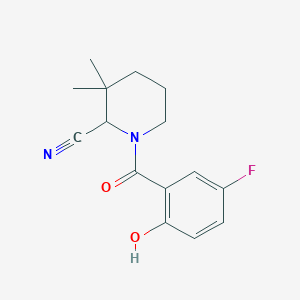
![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)

![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)
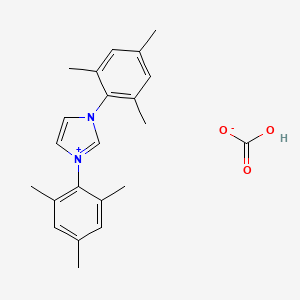

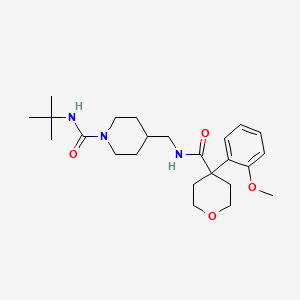
![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)
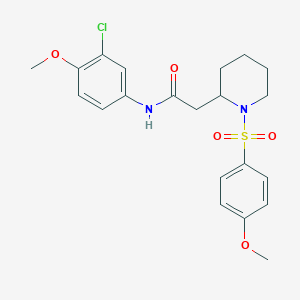
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide](/img/structure/B2878648.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)
